molecular formula C9H10BrClN2O B1266960 N-(4-Bromophenyl)-N'-(2-chloroethyl)urea CAS No. 15145-38-7

N-(4-Bromophenyl)-N'-(2-chloroethyl)urea

Cat. No. B1266960
CAS RN: 15145-38-7
M. Wt: 277.54 g/mol
InChI Key: WEBSBVNASIARDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea and related compounds involves multistep chemical reactions with high purity yields. One approach involves the reaction of 4-chloro-3-trifluoromethylaniline and triphosgene to produce 4-chloro-3- trifluoromethyl phenyl isocyanate, which then reacts with 4-bromoaniline to give the desired urea compound in about 75% overall yield and 99.8% purity (Yan Feng-mei & Liu He-qin, 2009). Another method demonstrated the synthesis of similar urea compounds through a one-pot reaction from 4-chloro-3-trifluoromethylaniline, triphosgene, and p-substituted aniline, further characterized by 1H NMR, IR, and elemental analysis (Liu He-qin, 2010).

Molecular Structure Analysis

Molecular structure analysis of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea reveals significant details regarding its configuration. For example, in one compound, the bromophenyl and chlorophenyl groups are situated in cis and trans positions, respectively, across the C—N bonds relative to the urea carbonyl O atom. This arrangement facilitates the formation of dimers via intermolecular hydrogen bonds in the crystal structure (B. Yamin & A. Mardi, 2003).

Chemical Reactions and Properties

N-(4-Bromophenyl)-N'-(2-chloroethyl)urea participates in various chemical reactions, demonstrating its potential as an antitumor agent. The urea compound and its derivatives have been synthesized and evaluated for cytotoxicity against human adenocarcinoma cells, highlighting its relevance in anticancer research (R. Gaudreault et al., 1988). Further structure-activity relationship (SAR) studies have confirmed the necessity of specific substituents for significant cytotoxicity, elucidating the chemical properties critical for antiproliferative activity (E. Mounetou et al., 2001).

Scientific Research Applications

Synthesis and Structure

N-(4-Bromophenyl)-N'-(2-chloroethyl)urea is a key intermediate in the synthesis of certain antitumor agents, such as sorafenib. The synthesis process typically involves the reaction of appropriate anilines with isocyanates to yield products with high purity and yield (Feng-mei & He-qin, 2009).

Antitumor Applications

  • Microtubule Interaction : This compound plays a role in antitumor therapy by interacting with microtubules. It covalently binds to β-tubulin near the colchicine-binding site, affecting the stability and dynamics of microtubules (Fortin et al., 2011).
  • Selective Alkylation and Antiproliferative Effects : N-(4-Bromophenyl)-N'-(2-chloroethyl)urea derivatives demonstrate significant cytotoxicity against tumor cell lines by inducing microtubule depolymerization via selective alkylation of beta-tubulin (Mounetou et al., 2001).
  • In Vivo Antitumoral Profile : Studies on derivatives like N-(4-iodophenyl)-N'-(2-chloroethyl)urea have shown efficacy in inhibiting tumor growth in mice models, particularly for colon carcinoma, highlighting their potential in cancer treatment (Borel et al., 2007).

Other Applications

  • Cytokinin Activity in Plant Biology : Some urea derivatives, like N-phenyl-N'-(2-chloro-4-pyridyl)urea, show cytokinin-like activity, which is crucial in plant cell division and differentiation (Ricci & Bertoletti, 2009).
  • Chemical Structure Analysis : The study of its chemical structure, like in derivatives such as metobromuron, provides insights into its interactions and potential applications in various fields like agriculture (Kang et al., 2015).

properties

IUPAC Name

1-(4-bromophenyl)-3-(2-chloroethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClN2O/c10-7-1-3-8(4-2-7)13-9(14)12-6-5-11/h1-4H,5-6H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBSBVNASIARDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296084
Record name N-(4-Bromophenyl)-N'-(2-chloroethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromophenyl)-N'-(2-chloroethyl)urea

CAS RN

15145-38-7
Record name N-(4-Bromophenyl)-N′-(2-chloroethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15145-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 107548
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15145-38-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Bromophenyl)-N'-(2-chloroethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.